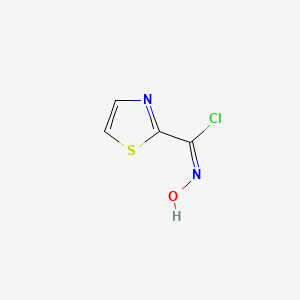
(2E)-N-hydroxy-1,3-thiazole-2-carboximidoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-N-hydroxy-1,3-thiazole-2-carboximidoyl chloride: is a heterocyclic compound containing a thiazole ring, which is a five-membered ring with both sulfur and nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-N-hydroxy-1,3-thiazole-2-carboximidoyl chloride typically involves the reaction of thiazole derivatives with hydroxylamine and chlorinating agents. One common method includes the reaction of N,N-diformylaminomethyl aryl ketones with phosphorus pentasulfide and triethylamine in chloroform to yield 5-arylthiazoles . Another method involves the copper-catalyzed condensation of oximes, anhydrides, and potassium thiocyanate (KSCN) to produce thiazoles under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: (2E)-N-hydroxy-1,3-thiazole-2-carboximidoyl chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various substituted thiazoles, thiazolidines, and sulfoxides, which have diverse applications in medicinal and materials chemistry.
科学研究应用
Chemistry: In chemistry, (2E)-N-hydroxy-1,3-thiazole-2-carboximidoyl chloride is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of novel catalysts and ligands for asymmetric synthesis .
Biology: In biological research, this compound is investigated for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a valuable tool for studying enzyme inhibition and protein-ligand interactions .
Medicine: In medicinal chemistry, this compound is explored for its therapeutic potential. It is a key intermediate in the synthesis of drugs targeting various diseases, including bacterial infections and cancer .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including dyes, pigments, and polymers. Its unique chemical properties make it suitable for applications in materials science and nanotechnology .
作用机制
The mechanism of action of (2E)-N-hydroxy-1,3-thiazole-2-carboximidoyl chloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access and catalytic function . Additionally, it can modulate signaling pathways by interacting with receptors and altering downstream effects .
相似化合物的比较
Thiazole: A basic heterocyclic compound with a five-membered ring containing sulfur and nitrogen.
Imidazole: A heterocyclic compound with a five-membered ring containing two nitrogen atoms.
Oxazole: A heterocyclic compound with a five-membered ring containing oxygen and nitrogen.
Uniqueness: (2E)-N-hydroxy-1,3-thiazole-2-carboximidoyl chloride is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and interact with biological targets makes it a versatile compound for various applications .
属性
分子式 |
C4H3ClN2OS |
|---|---|
分子量 |
162.60 g/mol |
IUPAC 名称 |
(2E)-N-hydroxy-1,3-thiazole-2-carboximidoyl chloride |
InChI |
InChI=1S/C4H3ClN2OS/c5-3(7-8)4-6-1-2-9-4/h1-2,8H/b7-3+ |
InChI 键 |
FOJSJCQTNBBOQB-XVNBXDOJSA-N |
手性 SMILES |
C1=CSC(=N1)/C(=N\O)/Cl |
规范 SMILES |
C1=CSC(=N1)C(=NO)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


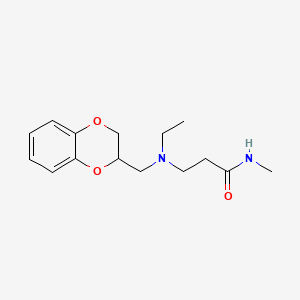
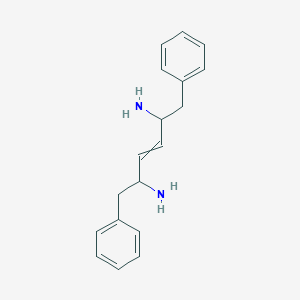
![2-Amino-N'-[(1E)-(2-chloro-6-fluorophenyl)methylidene]-4-methyl-1,3-thiazole-5-carbohydrazide](/img/structure/B14080842.png)
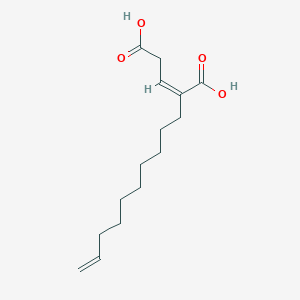

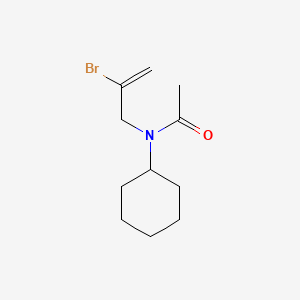
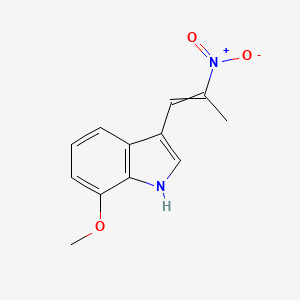
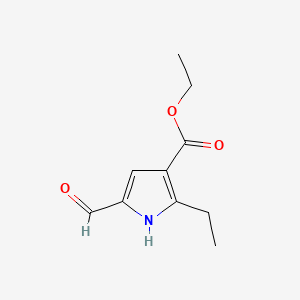

![4-[4-(4-Chlorophenyl)-3-methylpiperazin-1-yl]pyridin-3-amine](/img/structure/B14080873.png)
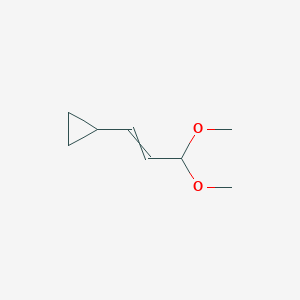
![1-(3,4-Dimethoxyphenyl)-7-methyl-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14080880.png)
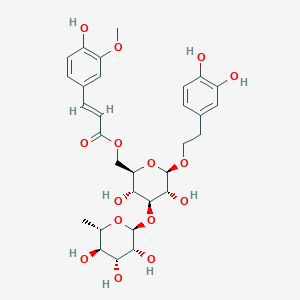
![2-Nitro-5-[4-(piperidin-1-yl)piperidin-1-yl]aniline](/img/structure/B14080909.png)
